5-Iodo-1-(3-methylbutyl)-1H-pyrazole
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Description
5-Iodo-1-(3-methylbutyl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H13IN2 and its molecular weight is 264.11. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 5-Iodo-1-(3-methylbutyl)-1H-pyrazole and its derivatives have been a subject of interest in organic chemistry, particularly in the synthesis of other chemical compounds. For instance, Hanamoto et al. (2008) describe the N-methylation of 5-tributylstannyl-4-fluoro-1H-pyrazole, which led to the facile introduction of different substituents at position 5 in good yields. This process was crucial in the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one (Hanamoto, Hashimoto, Miura, Furuno, & Inanaga, 2008).
- Guillou et al. (2011) reported the preparation of an array of 4- and 5-iodinated pyrazole derivatives, showcasing the pyrazole nucleus's growing importance in CropScience and oncology research (Guillou, Guillou, Bonhomme, Bonhomme, Ermolenko, & Janin, 2011).
Structural and Spectral Studies
- Detailed NMR spectroscopic studies were conducted by Holzer and Gruber (1995) on 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, providing valuable insight into the structural aspects of these compounds (Holzer & Gruber, 1995).
Medicinal Chemistry Applications
- Pyrazole derivatives have been explored for their potential in medicinal chemistry. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives and evaluated their antiproliferative effects against cancer cell lines, showing significant cytotoxic effects in breast cancer and leukemia cells (Ananda, Sharath Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).
- The work by Saxty et al. (2007) on identifying inhibitors of protein kinase B (PKB) is another example. They discovered 5-methyl-4-phenyl-1H-pyrazole as a novel inhibitor of PKB, showing the importance of pyrazole-based compounds in drug discovery (Saxty, Woodhead, Berdini, Davies, Verdonk, Wyatt, Boyle, Barford, Downham, Garrett, & Carr, 2007).
Properties
IUPAC Name |
5-iodo-1-(3-methylbutyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-7(2)4-6-11-8(9)3-5-10-11/h3,5,7H,4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOBGENUTOVLCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CC=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.